molecular formula C13H11BrO3 B8566949 7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one

7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one

Cat. No.: B8566949
M. Wt: 295.13 g/mol
InChI Key: PTCAKVSQMSHTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-4-(1-ethoxyvinyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H11BrO3 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

7-bromo-4-(1-ethoxyethenyl)chromen-2-one

InChI

InChI=1S/C13H11BrO3/c1-3-16-8(2)11-7-13(15)17-12-6-9(14)4-5-10(11)12/h4-7H,2-3H2,1H3

InChI Key

PTCAKVSQMSHTRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC(=O)OC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-bromo-4-trifluoromethanesulfonyloxycoumarin (5.1 g, 13.7 mmol) in dioxane is added tributyl(1-ethoxyvinyl)tin (4.8 mL, 14.2 mmol), (Ph3P)4Pd (0.790 g, 0.7 mmol) and LiCl (1.74 g, 41 mmol). The mixture is refluxed for 4 h, cooled and partitioned between aqueous NH4Cl and EtOAc. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated and the residue is chromatographed on silica gel (CH2Cl2/EtOAc; 95:5) and triturated in hexane/Et2O to give the title compound.
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5.1 g
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4.8 mL
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1.74 g
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0.79 g
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Synthesis routes and methods II

Procedure details

To a solution of 7-bromo-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (prepared as described in U.S. Pat. No. 5,552,437) (5 g, 13.4 mmol) and tributyl(1-ethoxyvinyl)tin (4.75 mL, 14.1 mmol) in 1,4-dioxane (50 mL), lithium chloride (1.7 g, 40.2 mmol) was added. The reaction flask was then purged twice with nitrogen and tetrakis(triphenylphosphine) palladium(0) (774 mg, 0.7 mmol) was added. The reaction was then heated 4 hours at 80° C. After cooling, the reaction mixture was concentrated under reduced pressure and the crude residue obtained was diluted with ethyl acetate, washed with a saturated ammonium chloride aq. solution, water and brine, dried over MgSO4, filtered and concentrated. The crude residue obtained was purified by column chromatography (hexanes/CH2Cl2/acetone, 25:75:0 to 0:95:5) to afford the title compound. 1H NMR (400 MHz, acetone-d6): 7.83 (d, 1H), 7.60 (s, 1H), 7.52 (d, 1H), 6.46 (s, 1H), 4.67 (s, 2H), 4.05 (q, 2H), 1.38 (t, 3H).
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0 (± 1) mol
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reactant
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4.75 mL
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1.7 g
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reactant
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50 mL
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0 (± 1) mol
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solvent
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774 mg
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catalyst
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